ALC-0315

Description

Properties

IUPAC Name |

6-[6-(2-hexyldecanoyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H95NO5/c1-5-9-13-17-19-27-37-45(35-25-15-11-7-3)47(51)53-43-33-23-21-29-39-49(41-31-32-42-50)40-30-22-24-34-44-54-48(52)46(36-26-16-12-8-4)38-28-20-18-14-10-6-2/h45-46,50H,5-44H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWBEETXHOVFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H95NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336663 | |

| Record name | ALC-0315 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2036272-55-4 | |

| Record name | ALC-0315 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2036272554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALC-0315 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((4-HYDROXYBUTYL)AZANEDIYL)BIS(HEXANE-6,1-DIYL)BIS(2-HEXYLDECANOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVX8DX713V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of ALC-0315?

An In-Depth Technical Guide to the Ionizable Lipid ALC-0315 for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a synthetic ionizable lipid that has become a critical component in the field of nucleic acid delivery.[1][2][3] It is a key excipient in the lipid nanoparticle (LNP) formulation of the Pfizer-BioNTech COVID-19 mRNA vaccine, BNT162b2.[2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of this compound in drug delivery systems.

Chemical Structure and Physicochemical Properties

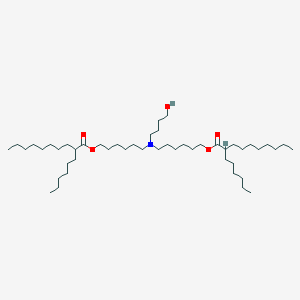

This compound is an amphiphilic molecule featuring a tertiary amine head group and two long, branched lipid tails.[4][5] The structure consists of a central nitrogen atom bonded to a 4-hydroxybutyl group and two hexane-6,1-diyl chains. These chains are, in turn, esterified with 2-hexyldecanoic acid.[5] This unique structure is instrumental to its function in LNP formulations.

The tertiary amine group has a pKa of approximately 6.09, which is crucial for its role as an ionizable lipid.[6] At a physiological pH of 7.4, this compound is largely neutral, which minimizes interactions with anionic cell membranes and contributes to the stability of the LNP in circulation.[4] However, in the acidic environment of the endosome (pH 5-6), the tertiary amine becomes protonated, acquiring a positive charge.[2][4] This pH-dependent ionization is the key to its mechanism of action in releasing the mRNA payload into the cytoplasm.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate) | [2][7] |

| CAS Number | 2036272-55-4 | [2][4][7] |

| Molecular Formula | C48H95NO5 | [2][7][8] |

| Molecular Weight | 766.29 g/mol | [7] |

| Appearance | Colorless to light yellow oily liquid | [2][7] |

| pKa | 6.09 | [6] |

Role in Lipid Nanoparticle (LNP) Delivery Systems

This compound is one of four lipid components that self-assemble with mRNA to form LNPs. The other components typically include a phospholipid (like DSPC), cholesterol, and a PEGylated lipid (like ALC-0159).[9][10]

Key functions of this compound in LNPs include:

-

mRNA Encapsulation and Protection: During LNP formation, the positively charged this compound (at an acidic pH) electrostatically interacts with the negatively charged mRNA backbone, facilitating the encapsulation and condensation of the nucleic acid.[9][11] This protects the fragile mRNA from degradation by nucleases in the extracellular environment.[1][3][11]

-

Facilitating Cellular Uptake: The overall neutral charge of the LNP at physiological pH prevents non-specific interactions with blood components and cell membranes, allowing for systemic delivery.[4] The LNPs are taken up by cells, particularly antigen-presenting cells, through receptor-mediated endocytosis.[2]

-

Endosomal Escape: Once inside the endosome, the acidic environment protonates the tertiary amine of this compound.[2][4] This positive charge is thought to induce interactions with the anionic lipids of the endosomal membrane, leading to destabilization of the membrane and the formation of non-bilayer lipid phases.[4][9] This process facilitates the release of the mRNA from the endosome into the cytoplasm, a critical step for its translation into the target protein.[1][4][9]

Table 2: Example Lipid Composition of BNT162b2 Vaccine LNPs

| Lipid Component | Molar Ratio (%) |

| This compound | 46.3 |

| DSPC | 9.4 |

| Cholesterol | 42.7 |

| ALC-0159 (PEGylated lipid) | 1.6 |

Data sourced from MedchemExpress.com[8][9]

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been described. A patented method involves a multi-step process:

-

Steglich Esterification: Acylation of an excess of hexanediol (B3050542) with 2-hexyldecanoic acid using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).[1]

-

Oxidation: The resulting alcohol is oxidized to an aldehyde using pyridinium (B92312) chlorochromate (PCC).[1]

-

Reductive Amination: The final step is the reductive amination of the aldehyde with 4-aminobutanol, using sodium triacetoxyborohydride (B8407120) as the reducing agent, to yield this compound.[1][2]

More recent and economical methods have been developed to simplify this process, for instance, by starting with 1,6-dibromohexane (B150918) to reduce the number of steps.[1][12]

References

- 1. This compound: Application and Synthesis_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A Route to Synthesize Ionizable Lipid this compound, a Key Component of the mRNA Vaccine Lipid Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound? | BroadPharm [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, 2036272-55-4 | BroadPharm [broadpharm.com]

- 7. medkoo.com [medkoo.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound LNP-Cap 1 Cre mRNA (m1Ψ) - Creative Biolabs [creative-biolabs.com]

- 11. This compound: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]

- 12. A Route to Synthesize Ionizable Lipid this compound, a Key Component of the mRNA Vaccine Lipid Matrix - PMC [pmc.ncbi.nlm.nih.gov]

ALC-0315 mechanism of action in mRNA delivery

An In-Depth Technical Guide on the Core Mechanism of Action of ALC-0315 in mRNA Delivery

Executive Summary

This compound, ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a pivotal synthetic ionizable lipid that has enabled the successful clinical application of mRNA therapeutics, most notably in the Pfizer-BioNTech COVID-19 vaccine.[1][2] Its efficacy is rooted in its unique pH-responsive chemical structure, which facilitates the encapsulation, protection, and intracellular delivery of delicate mRNA molecules.[3][4] This guide delineates the core mechanism of action of this compound, provides quantitative data on lipid nanoparticle (LNP) formulations, details key experimental protocols for characterization, and presents visual workflows of its function and related laboratory procedures.

The Core Mechanism of Action of this compound

The function of this compound is governed by its tertiary amine head group, which has an apparent pKa of approximately 6.09.[5] This pKa value is critical, as it allows the lipid to change its charge in response to the pH of its environment, a property that is exploited at every stage of the mRNA delivery process.[6][7]

-

mRNA Encapsulation (Acidic pH) : During the LNP formulation process, which is conducted at an acidic pH (typically ~4.0), the tertiary amine of this compound becomes protonated, conferring a positive charge to the lipid.[1] This positive charge enables strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of the mRNA, leading to efficient complexation and encapsulation of the mRNA payload within the forming nanoparticle core.[4][8]

-

Systemic Circulation (Neutral pH) : Once the LNPs are introduced into the bloodstream at a physiological pH of ~7.4, the this compound deprotonates and becomes neutrally charged.[4][9] This neutrality is crucial for minimizing toxicity and preventing non-specific interactions with anionic cell membranes and blood components, thereby enhancing the stability and circulation time of the LNPs.[10]

-

Cellular Uptake and Endosomal Escape (Acidic pH) : LNPs are taken up by target cells via endocytosis. Inside the endosome, the pH gradually drops from ~6.5 to 5.0.[5] As the environment becomes more acidic than this compound's pKa, the lipid is reprotonated, and the LNP surface acquires a net positive charge.[9] This charge promotes interaction with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm—a critical step known as endosomal escape.[8][9]

-

Protein Translation : Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the encoded protein, completing the delivery process.[11]

Quantitative Data

The precise composition and resulting physicochemical properties of this compound-containing LNPs are critical for their efficacy. The tables below summarize key quantitative parameters.

Table 1: Example LNP Formulation Components This table details the lipid composition used in the Pfizer-BioNTech COVID-19 vaccine (BNT162b2).

| Component | Lipid Type | Molar Ratio (%) | Purpose |

| This compound | Ionizable Cationic Lipid | 46.3 | mRNA encapsulation and endosomal escape.[12][13] |

| DSPC | Helper Lipid (Phospholipid) | 9.4 | Provides structural integrity to the LNP.[8] |

| Cholesterol | Structural Lipid | 42.7 | Enhances particle stability and aids membrane fusion.[8][14] |

| ALC-0159 | PEGylated Lipid | 1.6 | Forms a protective hydrophilic layer to increase circulation time.[12][13] |

Table 2: Physicochemical Properties of this compound LNPs These parameters are crucial quality attributes for LNP-based drug products.

| Parameter | Typical Value | Significance |

| pKa | ~6.09 | Determines the pH-responsiveness for endosomal escape.[5] |

| Particle Size (Z-average) | 70 - 100 nm | Influences biodistribution and cellular uptake.[15][16] |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution.[17][18] |

| Encapsulation Efficiency | > 90% | Represents the percentage of mRNA successfully loaded into LNPs.[15] |

| Zeta Potential (at pH 7.4) | Near-neutral | Reflects surface charge; neutrality at physiological pH reduces toxicity.[16] |

Experimental Protocols

Reproducible synthesis and characterization are essential for LNP development. The following sections detail standardized protocols.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing provides rapid and controlled nanoprecipitation, yielding LNPs with consistent size and high encapsulation efficiency.[17]

Methodology:

-

Aqueous Phase Preparation : The mRNA payload is diluted in an acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[19]

-

Organic Phase Preparation : this compound, DSPC, cholesterol, and a PEG-lipid are dissolved in 100% ethanol (B145695) at the desired molar ratios (e.g., 46.3:9.4:42.7:1.6).[13]

-

Microfluidic Mixing : The aqueous and organic phases are loaded into separate syringes and driven into a microfluidic mixing chip (e.g., NanoAssemblr Ignite) at a defined flow rate ratio (typically 3:1 aqueous to organic) and total flow rate (e.g., 10-12 mL/min).[12][20] The rapid mixing causes the lipids to self-assemble around the mRNA.

-

Purification and Buffer Exchange : The resulting LNP solution is immediately dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and neutralize the pH.[12] This can be done using dialysis cassettes or tangential flow filtration.[19]

-

Sterilization : The final LNP formulation is sterile-filtered through a 0.22 µm filter.[19]

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. smobio.com [smobio.com]

- 3. This compound: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]

- 4. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. What is this compound? | BroadPharm [broadpharm.com]

- 10. dovepress.com [dovepress.com]

- 11. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. sciex.com [sciex.com]

- 14. sartorius.com [sartorius.com]

- 15. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

- 20. sciex.com [sciex.com]

A Technical Guide to the Synthesis and Purification of ALC-0315

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALC-0315, or ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a critical ionizable lipid component of the lipid nanoparticle (LNP) delivery system for mRNA-based vaccines, most notably the Pfizer-BioNTech COVID-19 vaccine.[1][2] Its unique chemical structure, featuring a tertiary amine head group and two ester-linked lipid tails, allows for the effective encapsulation and intracellular delivery of mRNA.[3] At physiological pH, this compound is neutral, but it becomes protonated in the acidic environment of the endosome, facilitating the release of the mRNA payload into the cytoplasm.[2][3] This guide provides an in-depth overview of the synthesis and purification of this compound, drawing from published methodologies to offer a comprehensive resource for researchers and developers in the field of nucleic acid therapeutics.

Synthesis of this compound

Several synthetic routes for this compound have been reported, evolving from the initial patented process to more optimized and scalable methods. The core of the synthesis generally involves the formation of an ester linkage and the alkylation of a central amine. Two primary strategies are prevalent: a reductive amination pathway and an amine alkylation pathway.

1. Reductive Amination Pathway

This was the approach detailed in the original patent by Acuitas Therapeutics.[2] It involves the reaction of an aldehyde intermediate with an aminoalcohol.

-

Step 1: Esterification. 1,6-Hexanediol is mono-esterified with 2-hexyldecanoic acid. This can be achieved via a Steglich-type esterification using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[4][5] Alternatively, acylation can be performed using 2-hexyldecanoyl chloride.[6]

-

Step 2: Oxidation. The terminal alcohol of the resulting monoester is oxidized to an aldehyde. The original patent utilized pyridinium (B92312) chlorochromate (PCC).[6] However, due to the toxicity of chromium-based reagents, alternative methods like TEMPO-bleach oxidation or Parikh-Doering/Swern oxidations have been employed to yield a cleaner product.[1]

-

Step 3: Reductive Amination. The aldehyde intermediate is then reacted with 4-aminobutanol in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form the tertiary amine of this compound.[1][2]

2. Amine Alkylation Pathway

More recent and often higher-yielding syntheses utilize a direct dialkylation of an amine.[5][6]

-

Step 1: Preparation of an Alkylating Agent. 2-Hexyldecanoic acid is reacted with a dihaloalkane, such as 1,6-dibromohexane (B150918), in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like DMF.[4][5] This produces 6-bromohexyl-2-hexyldecanoate. Alternatively, 6-bromohexanol can be acylated with 2-hexyldecanoic acid.[6]

-

Step 2: Dialkylation. The resulting alkylating agent (e.g., 6-bromohexyl-2-hexyldecanoate) is then reacted with 4-aminobutanol to yield this compound.[4][5]

A significant improvement on the original reductive amination route involves protecting the hydroxyl group of 4-aminobutanol as a silyl (B83357) ether, which improves its solubility in organic solvents and leads to cleaner reactions and higher yields.[1] Continuous flow synthesis has also been explored as a scalable and efficient method for producing this compound.[6][7]

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data from various reported synthetic methodologies for this compound.

Table 1: Yields for Reductive Amination Pathway Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

| Esterification | 2-Hexyldecanoic acid, 1,6-hexanediol, DCC, DMAP | Quantitative (crude) | [6] |

| Oxidation | PCC | 73-80% | [6] |

| Oxidation | TEMPO/bleach | ~90% (crude) | [1] |

| Reductive Amination | Aldehyde, 4-aminobutanol, NaBH(OAc)₃ | ~15-20% | [1][6] |

| Reductive Amination (with protected aminoalcohol) | Aldehyde, silyl-protected 4-aminobutanol, NaBH(OOCEt)₃ | 47-50% (for coupling), 82% (for desilylation) | [1] |

Table 2: Yields for Amine Alkylation Pathway Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

| Esterification/Halogenation | 2-Hexyldecanoic acid, 1,6-dibromohexane, K₂CO₃, DMF | 85% | [4][5] |

| Dialkylation | 6-bromohexyl-2-hexyldecanoate, 4-aminobutanol | 62% (up to 80% with recycling) | [4][5] |

| Acylation of Bromohexanol | 2-Hexyldecanoic acid, 6-bromohexanol, TsOH | 76% | [6] |

| Dialkylation | Bromo-ester, 4-aminobutanol | 87% | [6] |

Table 3: Overall Yields of Selected Synthetic Routes

| Synthetic Route | Key Features | Overall Yield (%) | Reference |

| Original Reductive Amination (Patent) | PCC oxidation, unprotected 4-aminobutanol | 5-10% (in practice) | [1] |

| Improved Reductive Amination | TEMPO oxidation, protected 4-aminobutanol | ~37% | [1] |

| Amine Alkylation (Dibromohexane) | Two-step process with recycling of intermediates | up to 80% | [5] |

| Continuous Flow Synthesis | Telescoped four-step process | 20% | [6][7] |

Experimental Protocols

Protocol 1: Improved Reductive Amination via Protected Aminoalcohol[1]

-

Protection of 4-aminobutanol: 4-aminobutanol is reacted with a suitable silylating agent (e.g., TBDMSCl) to protect the hydroxyl group.

-

Oxidation of 6-hydroxyhexyl 2-hexyldecanoate: The alcohol is oxidized using a TEMPO/bleach system in a biphasic CH₂Cl₂/aqueous medium to yield the corresponding aldehyde. The crude aldehyde is used directly in the next step.

-

Reductive Amination: The silyl-protected 4-aminobutanol and the aldehyde are dissolved in CH₂Cl₂ with acetic acid. A solution of sodium triacyloxyborohydride (e.g., NaBH(OOCEt)₃) is added slowly via syringe pump. The reaction proceeds at room temperature.

-

Deprotection: The resulting silylated this compound is treated with HF-pyridine to remove the silyl protecting group.

-

Purification: The final product is purified by column chromatography.

Protocol 2: Amine Alkylation via Dibromohexane Intermediate[5]

-

Synthesis of 6-bromohexyl-2-hexyldecanoate: 2-Hexyldecanoic acid is reacted with a four-fold excess of 1,6-dibromohexane in DMF with potassium carbonate (K₂CO₃) as the base. The mixture is stirred at room temperature for three days. The product is isolated by column chromatography.

-

Synthesis of this compound: The purified 6-bromohexyl-2-hexyldecanoate is reacted with 4-aminobutanol. A slight excess (10%) of the bromo-ester is used. The reaction is stirred at room temperature.

-

Purification: The final product, this compound, is purified using silica (B1680970) gel column chromatography. Unreacted starting materials and mono-alkylation products can be recovered and recycled.

Purification and Characterization

Purification

The primary method for purifying this compound and its synthetic intermediates is silica gel column chromatography .[1][4][5] The nonpolar nature of the lipid tails and the polar head group require careful selection of solvent systems.

-

For intermediates like the aldehyde or bromo-ester, solvent systems such as hexane/methylene (B1212753) chloride are used.[4][5]

-

For the final this compound product, a gradient of methanol (B129727) in a less polar solvent like methylene chloride is typically employed to elute the product from the silica gel.[4][5]

The use of cleaner reactions, as in the improved synthetic routes, greatly facilitates purification by reducing the number of closely related byproducts.[1] In large-scale production, continuous chromatography methods like simulated moving bed (SMB) chromatography could be explored.[6] The purity of the final product is critical, as impurities such as N-oxides can impact the efficacy and safety of the LNP formulation.[8] High-purity this compound is typically achieved at >99%.[8]

Characterization

The structure and purity of this compound are confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of the final product and intermediates.[4][5]

-

High-Performance Liquid Chromatography (HPLC) coupled with detectors like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) is used to assess purity.[5][8]

-

Mass Spectrometry (MS) , particularly high-resolution MS, is used to confirm the molecular weight and to identify and characterize impurities.[9][10] Electron-activated dissociation (EAD) has been shown to be particularly effective for the detailed structural elucidation of this compound and its degradation products.[9]

Visualizations

Caption: Overview of the primary synthetic pathways to this compound.

Caption: General workflow for the purification of this compound by column chromatography.

References

- 1. A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound? | BroadPharm [broadpharm.com]

- 4. This compound: Application and Synthesis_Chemicalbook [chemicalbook.com]

- 5. A Route to Synthesize Ionizable Lipid this compound, a Key Component of the mRNA Vaccine Lipid Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Continuous flow synthesis of the ionizable lipid this compound - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00630A [pubs.rsc.org]

- 7. Continuous flow synthesis of the ionizable lipid this compound - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]

- 9. sciex.com [sciex.com]

- 10. sciex.com [sciex.com]

Physicochemical Properties of ALC-0315: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALC-0315, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a pivotal synthetic ionizable lipid that has become a cornerstone in the development of mRNA-based therapeutics and vaccines, most notably in the Pfizer-BioNTech COVID-19 vaccine.[1][2] Its unique physicochemical properties are instrumental in the formulation of lipid nanoparticles (LNPs) that effectively encapsulate, protect, and facilitate the intracellular delivery of delicate mRNA payloads.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and related experimental workflows.

Core Physicochemical Properties

The efficacy of this compound in mRNA delivery is intrinsically linked to its molecular structure and resulting physicochemical characteristics. It is a colorless to light yellow oily liquid at room temperature.[5] Below is a summary of its key quantitative properties.

| Property | Value | Source(s) |

| Molecular Formula | C48H95NO5 | [5] |

| Molecular Weight | 766.29 g/mol | [5] |

| CAS Number | 2036272-55-4 | [5] |

| pKa (apparent in LNPs) | ~6.09 - 6.71 | [6][7] |

| Predicted logP | High (Cheminformatics prediction) | [6] |

| Solubility | Soluble in ethanol, DMSO, DMF, and chloroform (B151607) (50 mg/ml). | [5][8] |

| Purity | Typically >98% | [8] |

| Storage Conditions | -20°C for long-term storage. | [5] |

Mechanism of Action in mRNA Delivery: The Endosomal Escape

The functionality of this compound is centered around its ionizable tertiary amine head group. At physiological pH (~7.4), this compound is predominantly neutral, which minimizes interactions with anionic cell membranes and contributes to the stability of the LNP in circulation.[4] Upon endocytosis into the cell, the LNP is trafficked into the endosome, where the pH is significantly lower (acidic).[11] In this acidic environment, the tertiary amine of this compound becomes protonated, leading to a net positive charge. This charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, triggering a series of events that culminate in the release of the mRNA payload into the cytoplasm.[12][] This critical process is known as endosomal escape.

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is this compound? | BroadPharm [broadpharm.com]

- 5. medkoo.com [medkoo.com]

- 6. biorxiv.org [biorxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. preprints.org [preprints.org]

- 10. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

The Pivotal Role of ALC-0315 in Lipid Nanoparticle Formulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics, most notably the COVID-19 vaccines, has brought lipid nanoparticles (LNPs) to the forefront of drug delivery technology.[1] These sophisticated delivery vehicles are essential for protecting the fragile mRNA payload and facilitating its entry into target cells.[1] At the heart of these LNPs is the ionizable cationic lipid, a component critical to both the formulation's stability and its biological activity. ALC-0315, a novel synthetic ionizable lipid, has emerged as a key player in this field, integral to the success of the Pfizer-BioNTech COVID-19 vaccine.[2][3] This technical guide provides an in-depth exploration of the role of this compound in LNP formulation, detailing its chemical properties, mechanism of action, and providing practical guidance on its use in experimental settings.

This compound: Chemical Identity and Physicochemical Properties

This compound, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a tertiary amino lipid with a unique molecular structure that underpins its function.[2] Its key feature is a tertiary amine headgroup, which is ionizable, and two branched hydrocarbon tails.[2]

The ionizable nature of this compound is paramount to its function. At a low pH, such as during the LNP formulation process, the tertiary amine becomes protonated, resulting in a positive charge.[2] This positive charge enables the electrostatic complexation of the negatively charged mRNA.[3] Conversely, at physiological pH (around 7.4), this compound is nearly neutral, which reduces potential toxicity and non-specific interactions with anionic cell membranes in the bloodstream.[2][4]

The apparent pKa of an ionizable lipid within an LNP formulation is a critical parameter that dictates its performance. The pKa is the pH at which the lipid is 50% ionized. For effective mRNA delivery, a pKa in the range of 6.2-6.6 is often considered optimal, allowing for efficient encapsulation at low pH and facilitating endosomal escape within the acidic environment of the endosome.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate) | [2] |

| Molecular Weight | 766.3 g/mol | [2] |

| CAS Number | 2036272-55-4 | [2] |

| Appearance | Colorless oil | [2] |

| Apparent pKa | ~6.09 | [2][6] |

The Role of this compound in the LNP Formulation and Delivery Pathway

The function of this compound can be understood by examining its journey through the LNP formulation and cellular delivery process.

mRNA Encapsulation

During LNP formulation, the components are typically mixed in an acidic aqueous buffer (pH ~4-5).[4] At this pH, the tertiary amine of this compound becomes protonated, conferring a positive charge to the lipid.[2] This positive charge is crucial for the electrostatic interaction with the negatively charged phosphate (B84403) backbone of the mRNA, driving the encapsulation of the nucleic acid within the core of the forming nanoparticle.[3] This process protects the mRNA from degradation by nucleases.[1]

Systemic Circulation

Once formulated and introduced into the bloodstream, the LNP is exposed to the physiological pH of approximately 7.4. At this pH, this compound is largely deprotonated and thus carries a near-neutral charge.[2] This is a critical design feature that minimizes non-specific binding to blood components and the surfaces of non-target cells, reducing potential toxicity and increasing the circulation half-life of the nanoparticle.[2][4]

Cellular Uptake and Endosomal Escape

LNPs are taken up by cells through endocytosis.[6] Once inside the cell, the LNP is trafficked into endosomes. The endosomal compartments undergo a maturation process that involves a drop in pH.[5] As the endosome acidifies, the this compound within the LNP becomes protonated again. This "re-charging" of the cationic lipid is thought to induce a structural change in the LNP, promoting the fusion of the nanoparticle membrane with the endosomal membrane.[2][4] This fusion event disrupts the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm, where it can be translated into the desired protein by the cell's ribosomal machinery.[2]

Quantitative Data on this compound LNP Formulations

The precise composition of an LNP formulation significantly impacts its physicochemical properties and in vivo performance. The following tables summarize key quantitative data for this compound-containing LNPs.

Table 2: Molar Ratios of Lipids in this compound Formulations

| Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid | Molar Ratio (this compound:Helper:Chol:PEG) | Source(s) |

| This compound | DSPC | Cholesterol | ALC-0159 | 46.3 : 9.4 : 42.7 : 1.6 | [7][8][9] |

| This compound | DSPC | Cholesterol | DMG-PEG2000 | 50 : 10 : 38.5 : 1.5 | [3][5][10] |

| This compound | DSPC | Cholesterol | DMG-PEG | 4.63 mM : 0.94 mM : 4.27 mM : 0.16 mM | [11] |

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; PEG: Polyethylene glycol; DMG-PEG2000: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000

Table 3: Physicochemical Characteristics of this compound LNPs

| Formulation (Ionizable Lipid) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Source(s) |

| This compound (HA mRNA) | 70 | 0.255 | 97 | [5] |

| This compound (Spike mRNA) | 74 | 0.218 | 95 | [5] |

| This compound | 80 - 100 | Low | >90 | [12] |

| This compound | ~85 | <0.2 | 80-90 | [1] |

| This compound | 150 | <0.2 | ~80 | [13] |

| This compound | ~200 | - | - | [14] |

Experimental Protocols

The following section outlines a general methodology for the formulation and characterization of this compound-containing LNPs.

LNP Formulation via Microfluidics

Microfluidic mixing is a widely used method for producing LNPs with controlled and reproducible characteristics.[4][15]

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

PEG-lipid (e.g., ALC-0159 or DMG-PEG2000)

-

Ethanol (anhydrous)

-

mRNA

-

Citrate buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Syringe pumps

-

Dialysis cassette (e.g., 10 kDa MWCO)

-

Sterile syringe filters (0.22 µm)

Protocol:

-

Preparation of Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and the PEG-lipid in ethanol at the desired molar ratio to achieve a final total lipid concentration (e.g., 10-25 mM). Ensure all lipids are fully dissolved.

-

Preparation of mRNA Solution: Dilute the mRNA in the acidic aqueous buffer (e.g., citrate buffer, pH 4.0) to the desired concentration.

-

Microfluidic Mixing:

-

Set up the microfluidic device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

-

Set the flow rates of the syringe pumps to achieve the desired flow rate ratio (FRR) of the aqueous phase to the organic phase (typically 3:1).[16]

-

Set the total flow rate (TFR) (e.g., 12 mL/min).

-

Initiate the pumps to mix the two solutions in the microfluidic chip, leading to the self-assembly of LNPs.

-

-

Purification:

-

Collect the LNP solution.

-

Dialyze the collected solution against PBS (pH 7.4) for at least 2 hours to remove the ethanol and raise the pH.[7]

-

-

Sterile Filtration:

-

Filter the dialyzed LNP solution through a 0.22 µm sterile syringe filter.

-

-

Storage:

-

Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.[5]

-

LNP Characterization

4.2.1. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of particles in a suspension.[17]

Protocol:

-

Dilute a small aliquot of the LNP formulation in PBS.

-

Transfer the diluted sample to a cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters (e.g., temperature, scattering angle).

-

Acquire the data to obtain the average particle size (Z-average) and the PDI, which is a measure of the width of the size distribution. A PDI below 0.3 generally indicates a monodisperse population.[5]

4.2.2. Encapsulation Efficiency

The encapsulation efficiency (EE%) determines the percentage of mRNA that has been successfully encapsulated within the LNPs. The RiboGreen assay is a common method for this measurement.

Protocol:

-

Prepare two sets of LNP samples.

-

To one set, add a detergent (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA. The other set remains untreated.

-

Add the RiboGreen reagent to both sets of samples. This dye fluoresces upon binding to nucleic acids.

-

Measure the fluorescence intensity of both sets of samples using a fluorescence plate reader.

-

Calculate the EE% using the following formula: EE% = [(Fluorescence with detergent - Fluorescence without detergent) / Fluorescence with detergent] x 100

4.2.3. Morphology by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the LNP morphology in a near-native, hydrated state.[18][19]

Protocol:

-

Apply a small volume (a few microliters) of the LNP suspension to a TEM grid.

-

Blot the grid to create a thin film of the suspension.

-

Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, preventing the formation of ice crystals.[18]

-

Transfer the vitrified grid to a cryo-TEM holder and insert it into the microscope.

-

Image the LNPs at cryogenic temperatures to observe their size, shape, and internal structure.[19]

Conclusion

This compound has proven to be a highly effective ionizable cationic lipid for the formulation of lipid nanoparticles for mRNA delivery. Its unique pH-responsive nature is central to its ability to efficiently encapsulate mRNA and facilitate its release into the cytoplasm of target cells. The successful clinical translation of this compound-containing LNPs in the form of mRNA vaccines has underscored the critical importance of rational lipid design in the development of next-generation nucleic acid therapeutics. A thorough understanding of its physicochemical properties and the methodologies for LNP formulation and characterization are essential for researchers and drug development professionals working to harness the full potential of this powerful delivery platform.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 2036272-55-4 | BroadPharm [broadpharm.com]

- 3. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 11. sartorius.com [sartorius.com]

- 12. jib-04.com [jib-04.com]

- 13. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 14. mdpi.com [mdpi.com]

- 15. ai.updf.com [ai.updf.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]

ALC-0315: A Technical Guide to Biodegradability and Clearance Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALC-0315, or ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a pivotal ionizable amino lipid integral to the lipid nanoparticle (LNP) delivery system for mRNA-based therapeutics, most notably the Pfizer-BioNTech COVID-19 vaccine.[1][2] Its primary role is to encapsulate and protect the mRNA payload, facilitate cellular uptake, and enable endosomal escape for cytoplasmic release.[3][4] A thorough understanding of its biodegradability and clearance is crucial for evaluating the safety and long-term impact of LNP-based medicines. This guide provides a comprehensive overview of the metabolic fate, clearance pathways, and pharmacokinetic profile of this compound, supported by available preclinical data.

Biodegradability and Metabolic Pathways

The metabolism of this compound is a slow process primarily driven by hydrolysis.[1][5] The molecule contains two ester bonds, which are susceptible to enzymatic cleavage.[1][6]

The metabolic breakdown of this compound occurs via two sequential hydrolysis reactions:

-

First Hydrolysis: One of the ester bonds is cleaved, yielding a monoester metabolite.[7]

-

Second Hydrolysis: The remaining ester bond is hydrolyzed, resulting in a doubly de-esterified metabolite.[7]

The final products of these hydrolysis reactions are 6-hexyldecanoic acid and the core aliphatic head group.[3] This primary metabolic pathway has been observed across multiple species, including mice, rats, monkeys, and humans, in in vitro studies using blood, liver S9 fractions, and hepatocytes.[1][7]

Further metabolism of the doubly de-esterified metabolite can occur through glucuronidation, forming a glucuronide conjugate that has been detected in urine samples from rat pharmacokinetic studies.[6][8]

References

- 1. gov.uk [gov.uk]

- 2. A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound? | BroadPharm [broadpharm.com]

- 4. dovepress.com [dovepress.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. ia902305.us.archive.org [ia902305.us.archive.org]

- 7. phmpt.org [phmpt.org]

- 8. FDA Approved mRNA Vaccines: Interpretation of Preclinical Pharmacokinetic (PK) Data - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

In Vitro Toxicity Profile of ALC-0315: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ALC-0315 ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)) is a pivotal ionizable cationic lipid that has been instrumental in the clinical success of lipid nanoparticle (LNP)-based mRNA vaccines. Its primary function is to encapsulate and facilitate the intracellular delivery of mRNA. At physiological pH, this compound is near-neutral, which minimizes toxicity during systemic circulation. However, upon endosomal uptake into the acidic environment of the endosome, it becomes protonated. This change in charge is crucial for endosomal escape and the release of the mRNA payload into the cytoplasm.[1][2] While essential for efficacy, the cationic nature of this compound is also intrinsically linked to its in vitro toxicity profile. This guide provides a comprehensive overview of the known in vitro toxicological properties of this compound, including its mechanisms of toxicity, available quantitative data, and detailed experimental protocols for its assessment.

Core Mechanism of In Vitro Toxicity

The primary driver of this compound's in vitro toxicity is its high intrinsic acid dissociation constant (pKa). Following cellular internalization and endosomal escape, the increasingly acidic environment leads to a significant increase in the cationic charge of the this compound molecule.[3][4] This heightened positive charge is believed to trigger a cascade of cytotoxic events, primarily mediated by the generation of Reactive Oxygen Species (ROS).[3]

The proposed mechanism involves the following key steps:

-

Increased Cationic Charge: In the acidic endosome, the tertiary amine group of this compound becomes protonated.[1]

-

ROS Generation: The positively charged lipid interacts with cellular components, leading to oxidative stress and the production of ROS.[3]

-

Cellular Damage: ROS can cause widespread damage to cellular macromolecules, including lipids, proteins, and nucleic acids. This includes disruption of the mitochondrial membrane, which can further exacerbate ROS production and lead to the release of pro-apoptotic factors.[3]

-

Inflammatory Response: The cellular stress and damage can trigger pro-inflammatory signaling pathways, leading to the production and release of inflammatory cytokines.[3]

Quantitative Toxicity Data

Publicly available quantitative in vitro toxicity data for this compound is limited. Most studies provide comparative or qualitative assessments. The tables below summarize the available information.

Table 3.1: Cytotoxicity of this compound Stereoisomers

| Stereoisomer | Cell Line | Concentration (mg/mL of LNP) | Cell Viability (%) | Reference |

| (S,S)-isomer | KMG4 | 0.05 | ~100 | [5][6][7] |

| (meso)-isomer | KMG4 | 0.05 | 97.7 | [5][6][7] |

| (R,R)-isomer | KMG4 | 0.05 | 84.4 | [5][6][7] |

| (S,S)-isomer | KMG4 | 0.10 | 77.3 | [5][6][7] |

| (meso)-isomer | KMG4 | 0.10 | 75.6 | [5][6][7] |

| (R,R)-isomer | KMG4 | 0.10 | 63.5 | [5][6][7] |

Table 3.2: Comparative In Vitro Performance of Ionizable Lipids

| Ionizable Lipid | Cell Line | Observation | Reference |

| This compound | THP-1 (macrophage-like) | Observable cell detachment (toxicity) within 48 hours. | [8] |

| SM-102 | THP-1 (macrophage-like) | Observable cell detachment (toxicity) within 48 hours. | [8] |

| MC3 | THP-1 (macrophage-like) | Observable cell detachment (toxicity) within 48 hours. | [8] |

| This compound | Huh7, A549 | Lower GFP expression compared to SM-102 and MC3. | [8] |

Note: The lack of extensive, standardized quantitative data (e.g., IC50 values across multiple cell lines) is a significant gap in the publicly available literature.

Experimental Protocols for In Vitro Toxicity Assessment

The following sections detail generalized protocols for key in vitro toxicity assays relevant to the evaluation of this compound and other lipid nanoparticles. These should be adapted and optimized for specific cell types and experimental conditions.

Cytotoxicity Assays

4.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

-

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound-containing LNPs in complete cell culture medium. Remove the old medium from the cells and add the LNP dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.

-

4.1.2 Lactate (B86563) Dehydrogenase (LDH) Assay

This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

-

Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The amount of NADH produced, measured by its absorbance, is proportional to the amount of LDH released.

-

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

-

Reactive Oxygen Species (ROS) Assay

This assay utilizes fluorescent probes to detect the presence of ROS within cells.

-

Principle: Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) are non-fluorescent until they are deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol:

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat with this compound-containing LNPs for the desired time.

-

Dye Loading: Remove the treatment medium and incubate the cells with a solution of DCFH-DA in a suitable buffer.

-

Incubation: Incubate the plate in the dark at 37°C.

-

Fluorescence Measurement: After incubation, wash the cells and measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).

-

Data Analysis: Quantify the fold increase in fluorescence relative to untreated control cells.

-

Inflammatory Response Assay (Cytokine ELISA)

This assay quantifies the concentration of specific pro-inflammatory cytokines (e.g., IL-6, TNF-α, MCP-1) released into the cell culture supernatant.

-

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to capture and detect the cytokine of interest with high specificity.

-

Protocol:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound-containing LNPs.

-

Supernatant Collection: After the desired incubation time, collect the cell culture supernatant.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific cytokine of interest. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Generate a standard curve and use it to calculate the concentration of the cytokine in each sample.

-

Visualizations

Experimental Workflow: In Vitro Cytotoxicity Assessment

Caption: Workflow for assessing the in vitro cytotoxicity of this compound LNPs.

Proposed Signaling Pathway for this compound-Induced Toxicity

Caption: Proposed signaling cascade for this compound-mediated in vitro toxicity.

Conclusion and Future Directions

The in vitro toxicity of this compound is an inherent characteristic linked to its function as an ionizable cationic lipid. The primary mechanism of toxicity appears to be the induction of oxidative stress through the generation of ROS, leading to subsequent cellular damage and inflammatory responses. While current data provides a qualitative understanding of these effects, there is a clear need for more comprehensive, standardized quantitative studies to establish a robust in vitro safety profile. Future research should focus on:

-

Standardized quantitative assessments: Determining IC50 values across a wide range of relevant cell types.

-

Detailed mechanistic studies: Utilizing proteomics and transcriptomics to elucidate the specific signaling pathways affected by this compound.[9]

-

Head-to-head comparisons: Conducting systematic in vitro studies comparing the toxicity profiles of various clinically relevant ionizable lipids under identical conditions.

-

Stereoisomer-specific toxicity: Further investigating the differential toxicity of this compound stereoisomers to potentially develop safer LNP formulations.[5][6][7]

A deeper understanding of the in vitro toxicity profile of this compound will be crucial for the rational design of next-generation lipid nanoparticles with improved safety and efficacy for a wide range of therapeutic applications.

References

- 1. What is this compound? | BroadPharm [broadpharm.com]

- 2. dovepress.com [dovepress.com]

- 3. ijvtpr.com [ijvtpr.com]

- 4. researchgate.net [researchgate.net]

- 5. The Overlooked Stereoisomers of the Ionizable Lipid ALC315 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Item - The Overlooked Stereoisomers of the Ionizable Lipid ALC315 - figshare - Figshare [figshare.com]

- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 9. Short-term transcriptomic changes in the mouse neural tube induced by an acute alcohol exposure - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key mRNA Vaccine Component: A Technical History of ALC-0315

For Immediate Release

VANCOUVER, BC – In the landscape of modern vaccinology, the rapid development and deployment of mRNA vaccines against COVID-19 stand as a landmark achievement. Central to this success is the sophisticated delivery vehicle known as the lipid nanoparticle (LNP), and a critical component of the Pfizer-BioNTech BNT162b2 vaccine's LNP is the ionizable cationic lipid ALC-0315. This technical guide delves into the discovery, development, and core functionalities of this compound, providing researchers, scientists, and drug development professionals with an in-depth understanding of this pivotal molecule.

Discovery and Development: A Patented Innovation

This compound, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a synthetic lipid developed by Acuitas Therapeutics.[1] The initial synthesis and its use in lipid nanoparticles were first detailed in a patent application by Acuitas Therapeutics in 2017.[1][2] This innovation was a crucial step forward in overcoming the inherent instability of mRNA and enabling its effective delivery into cells.

The development of this compound was driven by the need for a safe and efficient cationic lipid that could effectively encapsulate anionic mRNA, protect it from degradation, and facilitate its release into the cytoplasm of target cells.[3][4] Its unique chemical structure, featuring a tertiary amine head group and two ester-linked lipid tails, is key to its pH-dependent charge and biodegradability, addressing toxicity concerns associated with earlier cationic lipids.[5]

The Core Functionality: pH-Dependent Protonation for Endosomal Escape

The primary mechanism of action for this compound revolves around its ionizable nature. At a physiological pH of 7.4, this compound is largely neutral, which minimizes interactions with negatively charged cell membranes and reduces systemic toxicity.[6] However, upon endocytosis into the acidic environment of the endosome (pH 5.5-6.5), the tertiary amine group of this compound becomes protonated.[6] This positive charge facilitates the disruption of the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated into the target antigen by the cell's machinery.[3]

Below is a diagram illustrating the proposed mechanism of this compound-mediated endosomal escape.

Synthesis of this compound: A Multi-Step Process

The synthesis of this compound, as outlined in patent literature, involves a multi-step chemical process.[1][4] The final and crucial step is a reductive amination reaction.[1] In this reaction, a lipid aldehyde is condensed with 4-aminobutanol, and the resulting intermediate imine is reduced using sodium triacetoxyborohydride (B8407120) to yield the final this compound product.[1] Alternative and improved synthesis routes have since been proposed to enhance yield and reduce impurities.[7][8]

The following diagram provides a simplified overview of a patented synthesis route for this compound.

Formulation of Lipid Nanoparticles: The Microfluidic Approach

The formulation of this compound into lipid nanoparticles encapsulating mRNA is a critical step that is precisely controlled using microfluidic mixing.[9][10] This technique involves the rapid mixing of an organic phase (typically ethanol) containing the lipids with an acidic aqueous phase containing the mRNA.[9] The rapid change in solvent polarity triggers the self-assembly of the lipids around the mRNA, forming nanoparticles with a uniform size and high encapsulation efficiency.[10]

The table below summarizes a typical lipid composition for an this compound-containing LNP, based on the formulation of the BNT162b2 vaccine.

| Component | Chemical Name | Molar Ratio (%) |

| This compound | ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate) | 46.3 |

| DSPC | 1,2-distearoyl-sn-glycero-3-phosphocholine | 9.4 |

| Cholesterol | Cholesterol | 42.7 |

| ALC-0159 | 2-[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide | 1.6 |

| Data sourced from MedchemExpress.[3] |

The workflow for LNP formulation via microfluidics is depicted in the following diagram.

Experimental Protocols and Characterization

The development and quality control of this compound and LNP formulations rely on a suite of analytical and biological assays.

LNP Formulation Protocol (Microfluidic Mixing)

A general protocol for formulating this compound LNPs using a microfluidic device is as follows:

-

Preparation of Solutions:

-

Lipid Phase: Dissolve this compound, DSPC, Cholesterol, and ALC-0159 in ethanol (B145695) at the desired molar ratios.

-

Aqueous Phase: Dissolve mRNA in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid and aqueous phases into separate syringes.

-

Pump the solutions through a microfluidic mixing chip at a controlled flow rate ratio (e.g., 3:1 organic to aqueous phase).[11]

-

-

Purification:

-

The resulting LNP suspension is typically purified by dialysis or tangential flow filtration to remove ethanol and unencapsulated mRNA.[11]

-

mRNA Encapsulation Efficiency

The efficiency of mRNA encapsulation is a critical quality attribute. A common method for its determination is a fluorescent dye-based assay (e.g., RiboGreen).[12][13]

-

The fluorescence of the dye is measured in the presence of the LNP formulation to quantify unencapsulated ("free") mRNA.

-

The LNPs are then lysed with a detergent (e.g., Triton X-100) to release the encapsulated mRNA, and the fluorescence is measured again to determine the total mRNA concentration.

-

Encapsulation efficiency is calculated as: (Total mRNA - Free mRNA) / Total mRNA * 100%.[12]

In Vivo Evaluation of Immune Response

The efficacy of an this compound-formulated mRNA vaccine is assessed in animal models (e.g., mice) by measuring the induced immune response.[13]

-

Immunization: Animals are immunized with the LNP-mRNA vaccine, typically via intramuscular injection.

-

Antibody Titer Measurement: Blood samples are collected at specified time points post-immunization. The levels of antigen-specific antibodies (e.g., IgG) are quantified using techniques like ELISA.[14][15]

-

T-Cell Response Analysis: Splenocytes or peripheral blood mononuclear cells are isolated and stimulated with the target antigen. The activation of T-cells is measured by detecting the production of cytokines (e.g., IFN-γ) using methods such as ELISpot or intracellular cytokine staining followed by flow cytometry.[15][16]

Comparative Performance of this compound

Studies comparing this compound with other ionizable lipids, such as DLin-MC3-DMA (MC3), have demonstrated the superior performance of this compound in the context of mRNA vaccines.

| Parameter | This compound | DLin-MC3-DMA (MC3) | Reference |

| siRNA Knockdown (FVII in hepatocytes) | 2-fold greater knockdown at 1 mg/kg | - | [17] |

| siRNA Knockdown (ADAMTS13 in HSCs) | 10-fold greater knockdown at 1 mg/kg | - | [17] |

| Liver Toxicity (at 5 mg/kg siRNA) | Increased ALT and bile acids | No significant increase | [18] |

| Protein Expression (in zebrafish embryos) | Significantly higher | Lower | [19] |

| Antigen-Specific T-Cell Response (in mice) | High production of intracellular cytokines | Similar high production | [19] |

These data highlight the potent in vivo activity of this compound in mediating nucleic acid delivery, while also indicating a narrower therapeutic window compared to MC3 in some applications.

Conclusion

This compound stands as a testament to the power of rational lipid design in advancing the field of nucleic acid therapeutics. Its discovery and development by Acuitas Therapeutics have been instrumental in the realization of effective mRNA vaccines. The unique properties of this compound, particularly its pH-dependent ionizability, have solved key challenges in mRNA delivery, enabling the potent and safe induction of immune responses. As research continues, the foundational understanding of this compound's structure-function relationship will undoubtedly pave the way for the next generation of lipid-based drug delivery systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. rio2023.org.za [rio2023.org.za]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound: Application and Synthesis_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. d-nb.info [d-nb.info]

- 8. A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microfluidic and Turbulent Mixing for mRNA LNP Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Cost-Effective and Reproducible Preparation of mRNA-Loaded Lipid Nanoparticles Using a Conventional Laboratory-Scale Microfluidic Assembly System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciex.com [sciex.com]

- 13. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 14. journals.asm.org [journals.asm.org]

- 15. Antibody and T-Cell Responses to Covid-19 mRNA Vaccines in Patients with B-Cell Lymphomas and Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential T-cell and antibody responses induced by mRNA versus adenoviral vectored COVID-19 vaccines in patients with immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of DLin-MC3-DMA and this compound for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of DLin-MC3-DMA and this compound for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Crucial Role of ALC-0315 in Unlocking mRNA's Therapeutic Potential: A Technical Guide to Endosomal Escape

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA vaccines has marked a paradigm shift in modern medicine, with lipid nanoparticles (LNPs) serving as the linchpin for their success. Among the key components of these delivery vehicles, the ionizable lipid ALC-0315 has emerged as a critical factor in overcoming one of the most significant barriers to effective mRNA delivery: endosomal escape. This in-depth technical guide elucidates the mechanisms by which this compound facilitates the release of mRNA from endosomes into the cytoplasm, a prerequisite for its translation into therapeutic proteins.

The pH-Sensitive Nature of this compound: A Trigger for Action

This compound, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a synthetic ionizable lipid that remains largely neutral at physiological pH (around 7.4).[1][2][3] This neutrality is advantageous as it minimizes non-specific interactions with negatively charged cell membranes and blood components, thereby reducing toxicity.[3][4] However, the key to this compound's function lies in its tertiary amine head group, which becomes protonated (positively charged) in the acidic environment of the endosome (pH 5.0-6.5).[1][2][5] This pH-dependent charge switch is the fundamental trigger for the subsequent events leading to endosomal escape.[6][7]

The apparent pKa (pKaapp) of an ionizable lipid within an LNP formulation is a critical parameter, representing the pH at which 50% of the lipid is ionized. For optimal in vivo gene silencing and mRNA delivery, a pKaapp in the range of 6.2-6.6 has been suggested to be ideal.[8] This ensures that the LNP remains neutral in circulation but becomes sufficiently charged within the endosome to initiate the escape process.[8]

Proposed Mechanisms of this compound-Mediated Endosomal Escape

The precise mechanism by which this compound facilitates endosomal escape is multifaceted and is thought to involve a combination of electrostatic interactions and structural rearrangements of the LNP.

Electrostatic Interactions and Membrane Destabilization

Upon entry into the cell via endocytosis, the LNP is trafficked into endosomes, where the internal pH begins to drop. As the pH decreases below the pKaapp of this compound, its tertiary amine head groups become protonated. This results in the LNP acquiring a net positive charge, leading to electrostatic interactions with the negatively charged lipids present in the endosomal membrane, such as phosphatidylserine.[9] This interaction is believed to disrupt the integrity of the endosomal membrane.

Structural Transition to Non-Bilayer Phases

A key hypothesis for this compound-mediated endosomal escape centers on the induction of non-bilayer lipid phases. The protonation of this compound and its subsequent interaction with endosomal lipids are thought to trigger a structural rearrangement within the LNP. Specifically, it is proposed that the LNP transitions from a lamellar (bilayer) structure to an inverted hexagonal (HII) phase.[3][8][10] The formation of these non-bilayer structures is fusogenic, meaning they promote the fusion of the LNP with the endosomal membrane. This fusion event creates a pore or channel through which the encapsulated mRNA can be released into the cytoplasm.[8][10] The multibranched, unsaturated tails of this compound are thought to favor the formation of these inverted-hexagonal phases under acidic conditions.[8]

The "Proton Sponge" Effect

While more commonly associated with cationic polymers, a "proton sponge" effect may also contribute to endosomal escape.[9][11] The continuous influx of protons into the endosome to protonate the this compound molecules can lead to an accumulation of protons. To maintain charge neutrality, this is accompanied by an influx of chloride ions and water, causing the endosome to swell and eventually rupture, releasing its contents into the cytoplasm.[9][11]

Quantitative Data on this compound and LNP Formulations

The following tables summarize key quantitative data related to this compound and its use in LNP formulations.

| Parameter | Value | Reference |

| Apparent pKa (pKaapp) of this compound containing LNPs | 6.09 | [5] |

| Apparent pKa (pKaapp) Range for Optimal Delivery | 6.2 - 6.6 | [8] |

Table 1: Physicochemical Properties of this compound

| Component | Molar Ratio (%) |

| This compound | 46.3 |

| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | 9.4 |

| Cholesterol | 42.7 |

| ALC-0159 (PEGylated Lipid) | 1.6 |

Table 2: Molar Ratios of Lipids in the Pfizer-BioNTech (BNT162b2) COVID-19 Vaccine Formulation [12]

Experimental Protocols for Studying Endosomal Escape

Several key experimental techniques are employed to investigate the mechanisms of this compound-mediated endosomal escape.

Determination of Apparent pKa using the TNS Assay

The 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) assay is a widely used method to determine the apparent pKa of ionizable lipids within an LNP.

Methodology:

-

Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 9).

-

Dilute the LNP formulation into each of the different pH buffers.

-

Add a solution of TNS to each of the LNP-buffer mixtures. TNS is a fluorescent probe that exhibits increased fluorescence upon binding to the protonated, positively charged form of the ionizable lipid.

-

Measure the fluorescence intensity of each sample using a fluorometer.

-

Plot the fluorescence intensity as a function of pH.

-

The data is typically fitted to a sigmoidal curve, and the pH at which 50% of the maximum fluorescence is observed is determined as the apparent pKa.[13]

Analysis of LNP Structural Transitions using Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique used to investigate the nanostructure of LNPs and their pH-dependent structural transitions.

Methodology:

-

Prepare LNP samples in buffers of different pH values, mimicking the physiological and endosomal environments.

-

Expose the LNP samples to a collimated beam of X-rays.

-

Measure the scattered X-rays at very small angles (typically 0.1-10 degrees).

-

The scattering pattern provides information about the size, shape, and internal structure of the LNPs.

-

Analysis of the scattering data can reveal the presence of different lipid phases, such as lamellar or inverted hexagonal phases, and how these change as a function of pH.[14]

Visualization and Quantification of Endosomal Escape using Reporter Assays

Cell-based assays are crucial for directly observing and quantifying the efficiency of endosomal escape. The Galectin-9 reporter assay is a common method.

Methodology:

-

Genetically engineer a cell line to express a fluorescently tagged version of Galectin-9 (e.g., Gal9-GFP). Galectin-9 is a protein that specifically binds to glycans exposed on the inner leaflet of the endosomal membrane upon membrane rupture.

-

Treat the cells with LNPs containing a fluorescently labeled mRNA.

-

Image the cells over time using live-cell confocal microscopy.

-

The recruitment of fluorescent Galectin-9 to endosomes containing the LNPs appears as distinct puncta, indicating a loss of endosomal membrane integrity and an endosomal escape event.

-

The number and intensity of these puncta can be quantified to assess the efficiency of endosomal escape for different LNP formulations.[10][15][16]

Visualizing the Mechanisms and Workflows

Caption: Proposed mechanism of this compound mediated endosomal escape.

Caption: Experimental workflow for the TNS assay.

Caption: Logical relationship of events in endosomal escape.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. jib-04.com [jib-04.com]

- 3. What is this compound? | BroadPharm [broadpharm.com]

- 4. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 7. m.youtube.com [m.youtube.com]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of ALC-0315 with Core Lipid Components in mRNA Delivery Systems

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the synthetic ionizable lipid ALC-0315 and its critical interactions with other lipid components within lipid nanoparticles (LNPs). These interactions are fundamental to the successful encapsulation, stabilization, and intracellular delivery of mRNA, as exemplified by its use in the Pfizer-BioNTech BNT162b2 COVID-19 vaccine.

The Core Components: A Symphony of Molecular Function

The efficacy of an LNP delivery system hinges on the synergistic interplay of its four primary lipid components. This compound, as the ionizable lipid, is central to this formulation, but its function is critically supported and modulated by a helper phospholipid, a structural sterol, and a PEGylated lipid.

-

This compound (Ionizable Cationic Lipid): Chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), this compound is the workhorse of the LNP.[1][2] Its primary roles are to complex with and encapsulate the negatively charged mRNA and to facilitate its release from the endosome into the cytoplasm.[1][2] The unique chemical structure of this compound, featuring a tertiary amine headgroup and multiple hydrophobic tails, is key to its function.[3][4]

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): As a saturated phospholipid, DSPC acts as a "helper" or structural lipid.[5] It provides rigidity and stability to the LNP's lipid bilayer, contributing to the particle's overall structural integrity and stability during storage and in vivo circulation.[4]

-

Cholesterol: This essential sterol intercalates within the lipid layers of the nanoparticle.[5] Its presence increases lipid packing, modulates membrane fluidity, and helps stabilize the particle structure.[5][6] Cholesterol also plays a role in facilitating the formation of non-bilayer lipid phases, which are crucial for the endosomal escape mechanism.[7]

-